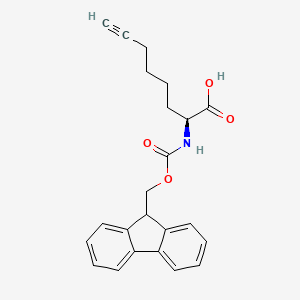

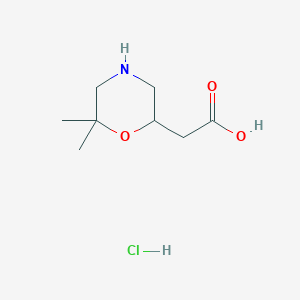

(2s)-2-(Fmoc-amino)-7-octynoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2s)-2-(Fmoc-amino)-7-octynoic acid” is a compound that involves the Fmoc (9-fluorenylmethyloxycarbonyl) group. Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Synthesis Analysis

The synthesis of Fmoc-amino acids involves the use of the corresponding amino acid and thionyl chloride assisted by ultrasound . The Fmoc group is typically removed under basic conditions, often using piperidine .Chemical Reactions Analysis

The Fmoc group in the molecule can be deprotected under basic conditions. Typically, piperidine is used for standard Fmoc removal . The Fmoc Test is a colorimetric test which consists of coupling an Fmoc group-protected amino acid and measuring the UV absorbance after its deprotection .Applications De Recherche Scientifique

Chemical Biology

Chemical biologists use such compounds to probe and manipulate biological systems, studying enzyme-substrate interactions, protein folding, and more.

Each application field leverages the unique properties of (2s)-2-(Fmoc-amino)-7-octynoic acid , such as its ability to participate in peptide synthesis, its potential for bioconjugation through click chemistry, and its inherent self-assembly features due to the Fmoc moiety . These properties open up a wide range of research possibilities across various scientific disciplines.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of (2s)-2-(Fmoc-amino)-7-octynoic acid is the peptide synthesis process . This compound is a type of Fmoc-protected amino acid, which is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amine group of amino acids during peptide synthesis .

Mode of Action

(2s)-2-(Fmoc-amino)-7-octynoic acid interacts with its targets by participating in the step-by-step process of peptide synthesis . The Fmoc group protects the alpha-amino group of the amino acid, preventing unwanted side reactions and polymerization during the synthesis process . The Fmoc group is stable under coupling reaction conditions and can be easily cleaved, minimizing unwanted side reactions and epimerization .

Biochemical Pathways

The key biochemical pathway involved is the peptide synthesis process. In this process, amino acids link together by forming an amide bond between the amino group of the growing peptide anchored to an insoluble resin with the activated carboxylic acid moiety of the incoming amino acid . The Fmoc group of (2s)-2-(Fmoc-amino)-7-octynoic acid plays a crucial role in ensuring the correct formation of peptide bonds .

Pharmacokinetics

The pharmacokinetics of (2s)-2-(Fmoc-amino)-7-octynoic acid are primarily related to its role in peptide synthesis. The Fmoc group makes the amino acids soluble in most organic solvents, which is beneficial for the synthesis process . The use of high-quality, pure Fmoc amino acids results in higher yields, easier peptide purification, and a more consistent impurity profile in crude peptides .

Result of Action

The result of the action of (2s)-2-(Fmoc-amino)-7-octynoic acid is the successful synthesis of peptides. The use of Fmoc chemistry enables the rapid and efficient synthesis of peptides, including those over 50 amino acid residues in complexity . This makes it a highly valuable tool for life science research .

Action Environment

The action of (2s)-2-(Fmoc-amino)-7-octynoic acid is influenced by the conditions of the peptide synthesis process. The milder reaction conditions required for the cleavage of the peptide from the resin contribute to the popularity of Fmoc SPPS . The Fmoc group is stable under these conditions, ensuring the successful synthesis of peptides .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAAQTGBSLHOGR-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s)-2-(Fmoc-amino)-7-octynoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)

![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)